molecular formula C31H34N6O3 B611615 VER-00158411

VER-00158411

Cat. No.: B611615
M. Wt: 538.6 g/mol
InChI Key: REQMZUHAMVOEON-UHFFFAOYSA-N
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Description

V158411 is a novel, potent, and selective inhibitor of the checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2) enzymes. These kinases play a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability. By inhibiting these kinases, V158411 has shown potential as a therapeutic agent in cancer treatment, particularly in enhancing the efficacy of DNA-damaging chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of V158411 involves a series of chemical reactions, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and have been developed through structure-guided drug design .

Industrial Production Methods: Industrial production of V158411 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: V158411 primarily undergoes reactions related to its role as a kinase inhibitor. These include interactions with the ATP-binding sites of Chk1 and Chk2, leading to the inhibition of their kinase activity .

Common Reagents and Conditions: The compound is typically used in combination with DNA-damaging agents such as gemcitabine, cisplatin, and camptothecin. These combinations enhance the cytotoxic effects on cancer cells by preventing the repair of DNA damage .

Major Products Formed: The primary outcome of V158411’s reactions is the inhibition of Chk1 and Chk2 activity, leading to increased DNA damage and cell death in cancer cells .

Scientific Research Applications

V158411 has been extensively studied for its potential applications in cancer therapy. It has shown promise in potentiating the effects of DNA-damaging chemotherapeutic agents, particularly in p53-deficient tumor cells. This makes it a valuable tool in the treatment of various cancers, including colon cancer, leukemia, lymphoma, and triple-negative breast cancer .

In addition to its use in cancer therapy, V158411 is also being investigated for its potential in combination with immune checkpoint modulators. This combination could enhance the immune response against tumors by increasing cytoplasmic DNA and activating the STING pathway .

Mechanism of Action

V158411 exerts its effects by binding to the ATP-binding sites of Chk1 and Chk2, thereby inhibiting their kinase activity. This inhibition prevents the activation of downstream DNA repair pathways, leading to the accumulation of DNA damage and subsequent cell death. The compound is particularly effective in cells with defective p53 responses, as these cells are more reliant on Chk1 and Chk2 for survival .

Properties

IUPAC Name

1-benzyl-N-[5-[5-[3-(dimethylamino)-2,2-dimethylpropoxy]-1H-indol-2-yl]-6-oxo-1H-pyridin-3-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQMZUHAMVOEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.